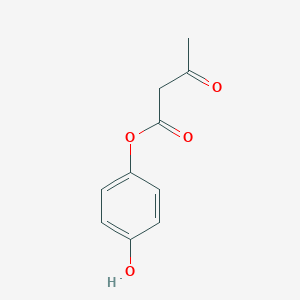

4-Hydroxyphenyl acetoacetate

Description

Contextualization of 4-Hydroxyphenyl Acetoacetate (B1235776) within Organic Synthesis Repertoire

4-Hydroxyphenyl acetoacetate serves as a representative scaffold for demonstrating the synthetic utility of combining phenolic and β-keto ester functionalities. While specific synthetic routes starting directly from 4-Hydroxyphenyl acetoacetate are not widely reported, the reactivity of its constituent parts is well-established in a variety of important chemical transformations. For instance, the acetoacetate moiety is a classic component in multicomponent reactions, and the 4-hydroxyphenyl group can be introduced through various aldehydes or phenols.

A prime example is the Biginelli reaction, a one-pot cyclocondensation to produce dihydropyrimidinones. In variations of this reaction, ethyl acetoacetate is reacted with an aldehyde (such as 4-hydroxybenzaldehyde) and urea (B33335). ijpsr.compsu.edu This powerful reaction highlights how the functionalities present in 4-hydroxyphenyl acetoacetate can be brought together to create complex heterocyclic structures, which are significant in medicinal chemistry. ijpsr.compsu.edu Similarly, the Michael addition of ethyl acetoacetate to chalcones (activated unsaturated systems) bearing a 4-hydroxyphenyl group is used to synthesize highly functionalized cyclohexenone derivatives. mdpi.com These reactions underscore the potential of 4-Hydroxyphenyl acetoacetate as a versatile building block in organic synthesis.

| Synthetic Reaction | Reactants | Product Class | Significance |

| Biginelli Reaction | 4-Hydroxybenzaldehyde, Ethyl acetoacetate, Urea | Dihydropyrimidinones | Efficient one-pot synthesis of pharmaceutically relevant heterocycles. ijpsr.compsu.edu |

| Michael Addition | (2E)-1-(4-Hydroxyphenyl)-3-(aryl)prop-2-en-1-one, Ethyl acetoacetate | Cyclohexenone derivatives | Creates highly functionalized carbocyclic systems as synthetic intermediates. mdpi.com |

Significance of the 4-Hydroxyphenyl Moiety in Chemical Transformations

The 4-hydroxyphenyl moiety is a fundamental structural unit in a multitude of natural and synthetic compounds, imparting specific chemical and physical properties. The phenolic hydroxyl group is a key feature, capable of acting as a hydrogen bond donor and acceptor, which influences properties like solubility and interactions with biological targets. This group also activates the aromatic ring, directing electrophilic substitution to the positions ortho to the hydroxyl group.

This moiety is found in compounds with a wide range of applications. For example, 4-hydroxyphenylacetic acid is a known antioxidant found in natural sources like olive oil and beer and serves as an industrial intermediate for pharmaceuticals. wikipedia.org In more complex structures, the 4-hydroxyphenyl group is crucial for the biological activity of molecules, including enzyme inhibitors and antiproliferative agents. nih.govnih.gov The strategic placement of this group can significantly impact a molecule's therapeutic efficacy. nih.gov Furthermore, the thermal decomposition of hydroxyphenyl radicals is a subject of research in combustion chemistry, as these moieties are components of lignin, a major biomass polymer. rsc.org

| Compound Example | Context | Significance of 4-Hydroxyphenyl Moiety |

| 4-Hydroxyphenylacetic acid | Natural Product & Industrial Intermediate | Confers antioxidant properties and serves as a precursor for drugs like Atenolol. wikipedia.org |

| N-(4-hydroxyphenyl)-2-methylpropanamide | Synthetic Intermediate | The phenolic -OH enables hydrogen bonding with biological targets. |

| Ferrocenyl-ene-phenol derivatives | Medicinal Chemistry | The hydroxyl group is critical for high antiproliferative activity on cancer cell lines. nih.govmdpi.com |

| 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones | Enzyme Inhibition | The phenolic group is an important zinc-binding group for interacting with carbonic anhydrases. nih.gov |

Role of the Acetoacetate Scaffold in Synthetic Chemistry and Biological Systems

The acetoacetate scaffold is a remarkably versatile entity, playing critical roles in both the laboratory and in living organisms.

In Synthetic Chemistry: The acetoacetate group is a cornerstone of C-C bond formation in organic synthesis. Its utility stems from the reactivity of the methylene (B1212753) group, which is acidic and easily deprotonated to form a stable enolate, and the presence of two distinct electrophilic carbonyl centers. mdpi.com This dual reactivity allows it to be a precursor to a vast array of compounds, particularly heterocycles. The keto-enol tautomerism of the acetoacetyl group is central to its versatility. It is a key building block in reactions such as the Hantzsch pyridine (B92270) synthesis and the Knorr pyrrole (B145914) synthesis, demonstrating its power in constructing important five- and six-membered heterocyclic rings. beilstein-journals.org Enzymatic reactions using acetoacetate esters are also being developed for the synthesis of bioactive compounds and their derivatives. mdpi.com

| Heterocyclic System | Synthetic Method | Precursor Role of Acetoacetate |

| Dihydropyridines | Hantzsch Synthesis | Provides two carbon atoms and the ester group of the final ring structure. beilstein-journals.org |

| Pyrimidines | Biginelli Reaction | Acts as the 1,3-dicarbonyl component in the cyclocondensation. mdpi.com |

| Pyrroles | Knorr Pyrrole Synthesis | Reacts with an α-amino-ketone to form the pyrrole ring. |

| Cyclopenta[b]indoles | Multicomponent Condensation | Used in condensation reactions with indoles and aldehydes to build the fused ring system. chim.it |

In Biological Systems: In biochemistry, acetoacetate is one of the three primary ketone bodies, along with D-β-hydroxybutyrate and acetone (B3395972). libretexts.orgbyjus.com These water-soluble molecules are synthesized in the mitochondria of liver cells from the breakdown of fatty acids into acetyl-CoA, a process called ketogenesis. nih.gov HMG-CoA synthase is the rate-limiting enzyme in this pathway. nih.gov

Ketone bodies are a vital energy source for many peripheral tissues, including the brain, heart, and skeletal muscle, particularly during periods of fasting, prolonged exercise, or when carbohydrate metabolism is impaired. libretexts.orgbyjus.com The liver produces ketone bodies but cannot utilize them for energy because it lacks the necessary enzyme, succinyl CoA-oxoacid transferase (SCOT). nih.gov In extrahepatic tissues, acetoacetate is converted back to acetoacetyl-CoA, which is then cleaved to yield two molecules of acetyl-CoA that can enter the citric acid cycle for energy production. byjus.com Beyond its role in energy metabolism, acetoacetate also serves as a precursor for the synthesis of lipids, such as fatty acids and cholesterol, in the developing brain. nih.gov

| Process | Key Enzyme(s) | Location | Function |

| Ketogenesis | HMG-CoA synthase, HMG-CoA lyase | Liver Mitochondria | Synthesis of ketone bodies (acetoacetate, D-β-hydroxybutyrate) from acetyl-CoA. byjus.comnih.gov |

| Ketolysis | Succinyl CoA-oxoacid transferase (SCOT), Thiolase | Extrahepatic Tissue Mitochondria | Conversion of ketone bodies back to acetyl-CoA for energy production. byjus.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)6-10(13)14-9-4-2-8(12)3-5-9/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPYDDUAFWZUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395095 | |

| Record name | 4-hydroxyphenyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26408-72-0 | |

| Record name | 4-hydroxyphenyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Pertaining to 4 Hydroxyphenyl Acetoacetate Formation and Transformation

Mechanistic Investigations of Biginelli Cyclocondensation for 4-Hydroxyphenyl-Substituted Products

The Biginelli reaction is a one-pot, three-component cyclocondensation that produces dihydropyrimidinones. wikipedia.orgpsu.edu When a 4-hydroxyphenyl-substituted aldehyde is used, the corresponding 4-(4-hydroxyphenyl)-dihydropyrimidinone derivatives are formed. The reaction's versatility and the biological significance of its products have prompted extensive mechanistic studies. researchgate.netbiomedres.us

Intermediates in Multi-Component Reactions: Acylimine and Enolate Formation

The mechanism of the Biginelli reaction is thought to proceed through a series of bimolecular reactions. wikipedia.org While several pathways have been proposed, a widely accepted mechanism begins with the formation of key intermediates: an acylimine and an enolate.

The reaction is typically acid-catalyzed and involves the condensation of an aldehyde (in this case, a 4-hydroxyphenyl aldehyde), a β-ketoester like ethyl acetoacetate (B1235776), and urea (B33335). psu.eduscielo.org.mx One proposed pathway suggests that the reaction initiates with the condensation of the aldehyde and urea to form an acylimine intermediate. scirp.orgscielo.br This intermediate is an electrophilic species that is primed for nucleophilic attack.

Concurrently, the β-ketoester, ethyl acetoacetate, is deprotonated to form a nucleophilic enolate. scirp.org The formation of this enolate is a critical step, as its subsequent addition to the acylimine intermediate drives the reaction forward.

Influence of Catalysis on Reaction Pathways

Catalysis plays a pivotal role in the Biginelli reaction, influencing both the reaction rate and the product yield. researchgate.net The classical approach often employs Brønsted acids like hydrochloric acid, but these conditions can be harsh and lead to moderate yields. psu.eduscielo.org.mx

Modern methodologies have explored a variety of catalysts to improve the efficiency and environmental footprint of the reaction. These include:

Lewis Acids: Catalysts such as copper(II) trifluoroacetate (B77799) and boron trifluoride have been shown to effectively promote the reaction. wikipedia.org Tin(II) chloride dihydrate (SnCl₂·2H₂O) has also been used as a Lewis acid catalyst, potentially proceeding through the formation of an N-acylimine intermediate that is activated by coordination with the Lewis acid. scielo.br

Phase Transfer Catalysts: The use of tetraalkylammonium salts in a biphasic system can enhance the basicity of the hydroxide (B78521) ion, facilitating the deprotonation of ethyl acetoacetate to form the enolate. scirp.org

Heterogeneous Catalysts: Solid-supported catalysts, such as silicotungstic acid on Amberlyst-15, offer advantages like easy separation and reusability. nih.gov Dicalcium phosphate (B84403) dihydrate has also been employed as a green and reusable catalyst. scielo.org.mx

Solvent-Free and Microwave-Assisted Conditions: To create more environmentally friendly protocols, the Biginelli reaction has been carried out under solvent-free conditions, sometimes with microwave irradiation to accelerate the reaction. psu.edutandfonline.com

The choice of catalyst can influence the dominant reaction pathway. For instance, in Lewis acid-catalyzed reactions, the formation of an N-carbamoyliminium ion intermediate is proposed, which then reacts with the enol form of the ethyl acetoacetate. scielo.br In contrast, phase transfer catalysis relies on enhancing the nucleophilicity of the enolate in the organic phase. scirp.org

Fundamental Mechanisms of Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a versatile method for preparing ketones by alkylating ethyl acetoacetate and subsequently hydrolyzing and decarboxylating the resulting β-keto ester. wikipedia.orgucalgary.ca This synthesis is fundamental to the formation of various substituted ketones.

Enolate Reactivity and Regioselectivity

The key to the acetoacetic ester synthesis lies in the reactivity of the enolate derived from ethyl acetoacetate. The α-hydrogens of ethyl acetoacetate, located on the carbon between the two carbonyl groups, are particularly acidic (pKa ≈ 11). ucalgary.calibretexts.org This acidity allows for the facile formation of a resonance-stabilized enolate ion using a moderately strong base like sodium ethoxide. wikipedia.orglibretexts.org

The resulting enolate is a potent nucleophile that can readily undergo an SN2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the α-position. masterorganicchemistry.comjove.com This alkylation step is highly efficient and regioselective, as the enolate preferentially forms at the most acidic position. organicchemistrytutor.com

The regioselectivity of enolate formation can be influenced by reaction conditions such as the base, solvent, and temperature. jove.com For unsymmetrical ketones, kinetic control (strong, bulky base at low temperature) favors the less substituted (kinetic) enolate, while thermodynamic control (weaker base at higher temperature) favors the more substituted (thermodynamic) enolate. jove.comlibretexts.org However, in the case of ethyl acetoacetate, the high acidity of the methylene (B1212753) protons between the two carbonyls ensures that deprotonation occurs predominantly at this position. libretexts.org

Stereochemical Considerations in Alkylation and Subsequent Transformations

While the initial alkylation of the achiral enolate of ethyl acetoacetate with an achiral alkyl halide does not introduce a stereocenter, subsequent transformations or the use of chiral reagents can lead to stereochemical outcomes. If a second, different alkyl group is introduced, a chiral center is created at the α-carbon. Without a chiral auxiliary or catalyst, this typically results in a racemic mixture of enantiomers.

The stereochemistry of the starting materials and reagents can have a significant impact on the final product. For instance, stereoselective synthesis can be achieved by using chiral bases or by employing substrates with pre-existing stereocenters that can direct the approach of the electrophile.

Michael Addition Mechanism with Ethyl Acetoacetate Nucleophiles

The Michael addition is a conjugate addition reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.orglibretexts.org The enolate of ethyl acetoacetate is an excellent nucleophile for this reaction. spcmc.ac.in

The mechanism begins with the deprotonation of ethyl acetoacetate by a base, such as sodium ethoxide, to generate the stabilized enolate ion. libretexts.org This nucleophilic enolate then attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor). libretexts.orgspcmc.ac.in This addition step forms a new carbon-carbon bond and generates a new enolate intermediate. cdnsciencepub.com This intermediate is then protonated by a proton source, typically the solvent or a protic acid added during workup, to yield the final 1,5-dicarbonyl compound. spcmc.ac.incdnsciencepub.com

The Michael reaction is highly valuable for its ability to form carbon-carbon bonds under relatively mild conditions. researchgate.net The reaction is generally thermodynamically controlled and reversible. spcmc.ac.in A variety of α,β-unsaturated compounds can act as Michael acceptors, including unsaturated aldehydes, esters, nitriles, and nitro compounds. libretexts.org Similarly, various stabilized nucleophiles, in addition to β-keto esters, can serve as Michael donors. spcmc.ac.in

Nucleophilic Substitution and Solvolysis Mechanisms in Derivatives

The derivatives of 4-hydroxyphenyl acetoacetate, particularly those where the phenolic hydroxyl group is modified, are susceptible to nucleophilic substitution and solvolysis reactions. These reactions are of significant interest as they can influence the stability and reactivity of the parent molecule. The mechanisms of these transformations are often intricate, involving neighboring group participation and intramolecular catalysis, which can significantly accelerate reaction rates.

Nucleophilic substitution at the acyl carbon of the acetoacetate ester moiety generally proceeds through a tetrahedral intermediate. libretexts.org The reactivity of the ester is influenced by the nature of the nucleophile and the solvent. vedantu.com Solvolysis, a specific type of nucleophilic substitution where the solvent acts as the nucleophile, is a key degradation pathway for these derivatives in aqueous or alcoholic media. wikipedia.org

A critical feature in the solvolysis of certain derivatives of 4-hydroxyphenyl acetoacetate is the potential for intramolecular catalysis by a neighboring group. This phenomenon is well-documented in the hydrolysis of aspirin (B1665792) (acetylsalicylic acid), a structural analog where a carboxyl group is ortho to an acetate (B1210297) ester. libretexts.orgresearchgate.netnih.govwordpress.com In a similar fashion, a derivative of 4-hydroxyphenyl acetoacetate, such as 4-acetoxyphenylacetic acid, possesses a carboxyl group that can participate in the hydrolysis of the phenyl acetate ester.

The carboxylate group, being strategically positioned, can act as an intramolecular general base catalyst. researchgate.networdpress.com In this mechanism, the carboxylate anion activates a water molecule by partially abstracting a proton, thereby increasing its nucleophilicity towards the ester's carbonyl carbon. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate is also assisted by the neighboring group, resulting in the cleavage of the ester bond. This intramolecular pathway is significantly more efficient than the corresponding intermolecular reaction, leading to a substantial rate enhancement. libretexts.org The rate of this intramolecularly catalyzed hydrolysis can be over 100 times greater than that of a comparable intermolecularly catalyzed reaction. libretexts.org

Alternatively, the carboxylate can act as an intramolecular nucleophile, directly attacking the ester carbonyl to form a transient anhydride (B1165640) intermediate. This intermediate is then rapidly hydrolyzed by water. Evidence from studies on aspirin hydrolysis suggests that the general base catalysis mechanism is more likely. researchgate.net

The solvolysis of derivatives where the side chain is modified can also exhibit interesting mechanistic features. For instance, in the solvolysis of substituted (4,5)-anti-4-aryl-5-tosyloxy-2(E)-hexenoate derivatives, the reaction proceeds with complete inversion of configuration, and in some cases, is accompanied by a 1,2-aryl migration via a σ-bridged phenonium ion intermediate. wordpress.com While not a direct derivative of 4-hydroxyphenyl acetoacetate, this study highlights the potential for neighboring group participation by an aromatic ring, which could be relevant for certain modified forms of the target compound. scribd.comwikipedia.org

The kinetics of these reactions are influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the rate of nucleophilic attack by making the carbonyl carbon more electrophilic. nih.gov Conversely, electron-donating groups can decrease the rate.

Below is a data table summarizing representative kinetic data for the hydrolysis of substituted phenyl acetates, which serve as models for understanding the reactivity of 4-hydroxyphenyl acetoacetate derivatives.

| Substrate | Catalyst/Conditions | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Reference |

| p-Nitrophenyl acetate | α-Chymotrypsin | kcat/Km = 2.4 x 10⁵ | nih.gov |

| p-Chlorophenyl acetate | α-Chymotrypsin | kcat/Km = 1.3 x 10³ | nih.gov |

| Phenyl acetate | Acetate (intermolecular) | ~10⁻¹⁰ | libretexts.org |

| Aspirin (intramolecular) | - | k₁ = 0.02 s⁻¹ | libretexts.org |

| 4-Nitrophenyl trifluoroacetate | Pyridine (B92270) | - | rsc.org |

| 2,4-Dinitrophenyl acetate | Imidazole | - | rsc.org |

Advanced Analytical Methodologies for the Characterization and Study of 4 Hydroxyphenyl Acetoacetate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of 4-hydroxyphenyl acetoacetate (B1235776), providing detailed insight into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy maps the chemical environment of hydrogen atoms (protons). For 4-hydroxyphenyl acetoacetate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton. The aromatic protons on the phenyl ring typically appear as doublets in the downfield region (δ 6.5-8.0 ppm) due to their deshielding. The methylene (B1212753) (-CH₂-) protons, situated between two carbonyl groups, would likely appear as a singlet, as would the terminal methyl (-CH₃) protons of the acetyl group. The phenolic hydroxyl (-OH) proton signal can vary in position and is often broad.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbons of the ester and ketone groups are the most deshielded, appearing far downfield (δ 160-210 ppm). bhu.ac.incompoundchem.com Carbons of the aromatic ring typically resonate in the δ 110-160 ppm range. compoundchem.comoregonstate.edu The aliphatic methylene and methyl carbons appear in the upfield region of the spectrum. bhu.ac.in

Predicted NMR Data for 4-Hydroxyphenyl Acetoacetate

| Type | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

|---|---|---|

| Nucleus | Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.8 - 7.2 (multiplet, 4H) | 115 - 130 |

| Aromatic C-O | - | 150 - 158 |

| Aromatic C-C=O | - | 130 - 135 |

| Phenolic OH | 5.0 - 9.0 (broad singlet, 1H) | - |

| Methylene (-CH₂-) | ~3.8 (singlet, 2H) | 45 - 55 |

| Methyl (-CH₃) | ~2.2 (singlet, 3H) | 25 - 35 |

| Ester Carbonyl (C=O) | - | 165 - 175 |

| Ketone Carbonyl (C=O) | - | 200 - 210 |

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. udel.edu The IR spectrum of 4-hydroxyphenyl acetoacetate would display characteristic absorption bands corresponding to its key functional groups. A strong, broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. masterorganicchemistry.com The spectrum would also be characterized by two distinct and strong C=O stretching absorptions: one for the ester carbonyl group (typically around 1735-1750 cm⁻¹) and another for the ketone carbonyl group (around 1715-1725 cm⁻¹). vscht.cz Absorptions related to the aromatic ring, including C=C stretching, are expected in the 1450-1600 cm⁻¹ region. udel.edu

Characteristic IR Absorption Bands for 4-Hydroxyphenyl Acetoacetate

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Ketone C=O | Stretch | 1715 - 1725 | Strong, Sharp |

| Ester C=O | Stretch | 1735 - 1750 | Strong, Sharp |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O | Stretch | 1050 - 1300 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uk The molecular ion (M⁺) peak for 4-hydroxyphenyl acetoacetate (C₁₀H₁₀O₄) would correspond to its molecular weight.

Under electron ionization (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orglibretexts.org The fragmentation pattern provides a molecular fingerprint. Plausible fragmentation pathways for 4-hydroxyphenyl acetoacetate include the loss of neutral molecules or the formation of stable carbocations. Key fragmentations could involve alpha-cleavage adjacent to the carbonyl groups or the cleavage of the ester bond. core.ac.uk

Predicted Mass Spectrometry Data for 4-Hydroxyphenyl Acetoacetate

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 194 | [C₁₀H₁₀O₄]⁺ | Molecular Ion (M⁺) |

| 151 | [M - CH₃CO]⁺ | Loss of an acetyl radical from the ketone |

| 121 | [HOC₆H₄CO]⁺ | Cleavage of the ester C-O bond |

| 109 | [HOC₆H₅O]⁺ | Loss of ketene (B1206846) (CH₂=C=O) from the M⁺ |

| 93 | [C₆H₅O]⁺ | Phenoxy cation from cleavage |

| 43 | [CH₃CO]⁺ | Acetyl cation, often a prominent peak |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating 4-hydroxyphenyl acetoacetate from complex mixtures, assessing its purity, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a compound like 4-hydroxyphenyl acetoacetate, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.govnih.gov

In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govgoogle.com A small amount of acid (e.g., acetic acid or formic acid) is often added to the mobile phase to ensure the phenolic hydroxyl group remains protonated, leading to sharper, more symmetrical peaks. Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in 4-hydroxyphenyl acetoacetate absorbs UV light. By running standards of known concentration, a calibration curve can be generated, allowing for the precise quantification of the compound in a sample. The purity is assessed by the presence of a single major peak at a characteristic retention time, with the area of any other peaks indicating the level of impurities.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method ideal for monitoring the progress of a chemical reaction. fishersci.comthieme.de To monitor a synthesis producing 4-hydroxyphenyl acetoacetate, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate (e.g., silica (B1680970) gel). researchgate.net

Typically, three lanes are spotted: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. The plate is then developed in a suitable solvent system (mobile phase). As the reaction progresses, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot, corresponding to the product (4-hydroxyphenyl acetoacetate), will appear and intensify. nih.gov The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization can be achieved under UV light, where the aromatic ring will appear as a dark spot, or by using chemical staining agents. fishersci.comresearchgate.net

X-ray Crystallography for Absolute Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) is widely regarded as the most powerful and conclusive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides an unparalleled level of detail, revealing the exact molecular geometry, bond lengths, bond angles, and intermolecular interactions, thereby offering absolute confirmation of a compound's structure. mdpi.comveranova.com

The process involves irradiating a single, high-quality crystal of the target compound, such as a derivative of 4-Hydroxyphenyl acetoacetate, with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can construct a three-dimensional electron density map of the molecule. veranova.com This map is then interpreted to determine the precise location of each atom in the crystal lattice.

For novel derivatives of 4-Hydroxyphenyl acetoacetate, SCXRD is invaluable. It can distinguish between different isomers, confirm the stereochemistry at chiral centers, and elucidate the conformation adopted by the molecule in the solid state. This level of structural detail is crucial for understanding structure-activity relationships and for rational drug design.

For instance, in the characterization of compounds with a similar hydroxyphenyl moiety, X-ray crystallography provides definitive data on the crystal system, space group, and unit cell dimensions. This crystallographic "fingerprint" is unique to each compound. An example of the type of data obtained for a hydroxyphenyl derivative is shown below.

Representative Crystallographic Data for a 4-(Hydroxyphenyl) Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₃O⁺·Cl⁻·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.1402 (3) |

| b (Å) | 21.4470 (15) |

| c (Å) | 15.0049 (8) |

| β (°) | 97.407 (4) |

| Volume (ų) | 1959.0 (2) |

This table presents typical single-crystal X-ray diffraction data obtained for a substituted hydroxyphenyl compound, illustrating the precise parameters that define the crystal structure. researchgate.net Such data provides absolute confirmation of the molecular structure.

Elemental and Thermogravimetric Analyses for Compositional and Thermal Stability Studies

While X-ray crystallography confirms a molecule's structure, elemental and thermogravimetric analyses are essential for verifying its elemental composition and assessing its thermal stability.

Elemental Analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values serves as a crucial indicator of the sample's purity and confirms that the correct empirical formula has been assigned.

Example of Elemental Analysis Data for a Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 65.21 | 65.18 |

| Hydrogen (H) | 5.80 | 5.83 |

| Nitrogen (N) | - | - |

This table shows a representative comparison of calculated versus experimentally found elemental percentages for a hypothetical derivative of 4-Hydroxyphenyl acetoacetate (e.g., C₁₂H₁₄O₄). The close agreement validates the empirical formula and indicates a high degree of purity.

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. This technique is particularly useful for determining the thermal stability of a compound. The output from a TGA experiment is a thermogram, which plots mass loss against temperature. The first derivative of this curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures at which the most significant degradation occurs. lpdlabservices.co.uk

For derivatives of 4-Hydroxyphenyl acetoacetate, TGA can provide critical information, including:

Onset of Decomposition: The temperature at which the compound begins to degrade.

Decomposition Profile: Whether the degradation occurs in a single step or multiple stages.

Thermal Stability: A higher decomposition temperature generally indicates greater thermal stability. nih.gov

Residual Mass: The amount of non-volatile residue remaining at the end of the analysis.

Analysis of a related compound, 4-hydroxyphenylglycine, shows a two-stage degradation process. The first stage of mass loss occurs between 195 °C and 250 °C, followed by a more significant reduction between 440 °C and 597 °C. dergipark.org.tr This type of multi-stage decomposition provides insight into the breakdown mechanism of the molecule.

Representative TGA Data for a 4-Hydroxyphenyl Derivative

| Parameter | Value |

|---|---|

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen |

| Decomposition Stage 1 | 195 - 250 °C |

| Decomposition Stage 2 | 440 - 597 °C |

| Mass Loss (Stage 2) | ~54% |

This table summarizes key findings from a thermogravimetric analysis of a 4-hydroxyphenyl derivative, indicating its thermal stability and multi-stage decomposition profile. dergipark.org.tr

Biotechnological and Synthetic Applications of 4 Hydroxyphenyl Acetoacetate Derived Structures

Role as Building Blocks in Pharmaceutical Agent Synthesis

4-Hydroxyphenyl acetoacetate (B1235776) and its derivatives are valuable precursors in the synthesis of a variety of pharmacologically active compounds. Their unique chemical structure, featuring a reactive β-ketoester group and a phenolic ring, allows for diverse chemical modifications and the construction of complex molecular architectures.

Tetrahydropyrimidine derivatives synthesized from 4-hydroxyphenyl acetoacetate precursors are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. A key synthetic route to these compounds is the Biginelli reaction, a one-pot cyclocondensation involving a β-ketoester (such as ethyl 4-hydroxyphenylacetoacetate), an aldehyde, and urea (B33335) or thiourea (B124793). nih.govnih.govrjstonline.com This multicomponent reaction is highly efficient for creating a diverse library of tetrahydropyrimidine derivatives.

These compounds have demonstrated a range of pharmacological properties, including:

Antimicrobial Activity : Certain tetrahydropyrimidine derivatives have shown potent antibacterial and antifungal properties. nih.govrjstonline.com

Anticancer Activity : Many derivatives have been investigated for their cytotoxic effects against various cancer cell lines. foliamedica.bgsemanticscholar.org

Anti-inflammatory Effects : The anti-inflammatory potential of these compounds has also been a subject of study. rjstonline.comsemanticscholar.org

Antidiabetic Activity : Some tetrahydropyrimidine derivatives have been evaluated for their potential in managing diabetes. foliamedica.bgsemanticscholar.org

The specific substitutions on the tetrahydropyrimidine ring, often originating from the aldehyde and the β-ketoester starting materials, play a crucial role in determining the compound's pharmacological profile.

Table 1: Pharmacological Activities of Tetrahydropyrimidine Derivatives

| Pharmacological Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria and fungi. | nih.govrjstonline.com |

| Anticancer | Exhibits cytotoxic properties against cancer cells. | foliamedica.bgsemanticscholar.org |

| Anti-inflammatory | Shows potential in reducing inflammation. | rjstonline.comsemanticscholar.org |

4-Hydroxyphenyl acetoacetate derivatives serve as foundational molecules for the synthesis of cyclohexenone carboxylates and chalcones, which are important intermediates in organic synthesis and possess their own biological activities.

Chalcone (B49325) Derivatives:

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, can be synthesized from 4-hydroxyacetophenone, a derivative of 4-hydroxyphenyl acetoacetate. The most common method for this synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. nih.gov

Chalcone derivatives are known for a wide array of biological activities, including:

Antimicrobial

Anti-inflammatory

Anticancer

Antioxidant

Cyclohexenone Carboxylates:

Cyclohexenone carboxylates can be synthesized from chalcones through a Michael addition reaction followed by an intramolecular aldol (B89426) condensation. Specifically, the reaction of a chalcone with ethyl acetoacetate in the presence of a base leads to the formation of the corresponding cyclohexenone derivative. researchgate.net These cyclic compounds are valuable intermediates for the synthesis of more complex molecules, including steroids and other natural products.

Table 2: Synthesis and Applications of Chalcones and Cyclohexenone Carboxylates

| Compound Class | Synthetic Precursor (from 4-Hydroxyphenyl acetoacetate) | Key Synthetic Reaction | Biological/Synthetic Importance | References |

|---|---|---|---|---|

| Chalcones | 4-Hydroxyacetophenone | Claisen-Schmidt Condensation | Antimicrobial, Anti-inflammatory, Anticancer | nih.gov |

Development of Molecularly Imprinted Polymers (MIPs) for Acetoacetate Recognition

Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule. setu.ie The process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule (the analyte of interest). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and functionality to the template.

While the development of MIPs for the specific recognition of acetoacetate using 4-hydroxyphenyl acetoacetate as a template or functional monomer is a specialized area, the general principles of MIP technology are well-established. Such a polymer would have potential applications in:

Sensors : For the detection and quantification of acetoacetate in biological or environmental samples.

Separation and Purification : For the selective extraction of acetoacetate from complex mixtures.

The design of an effective MIP for acetoacetate would involve selecting appropriate functional monomers that can form non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with the keto and carboxylate groups of acetoacetate. The 4-hydroxyphenyl moiety of 4-hydroxyphenyl acetoacetate could potentially be incorporated as part of the functional monomer to enhance recognition through π-π stacking or other interactions.

Enzymatic Biotransformations for Novel Compound Synthesis and Bioremediation

Enzymatic biotransformations offer a green and highly selective alternative to traditional chemical synthesis. scilit.comresearchgate.netnih.gov Enzymes can be used to modify 4-hydroxyphenyl acetoacetate and its derivatives to produce novel compounds with potentially valuable properties.

While specific enzymatic transformations of 4-hydroxyphenyl acetoacetate are not extensively documented in readily available literature, related compounds like 4-hydroxyphenylacetate (B1229458) undergo bioremediation. For instance, certain strains of Escherichia coli can catabolize 4-hydroxyphenylacetate, breaking it down into central metabolic intermediates. This demonstrates the potential for microbial enzymes to act on such phenolic compounds.

The applications of enzymatic biotransformations in this context could include:

Asymmetric reduction of the keto group to produce chiral hydroxyesters.

Hydroxylation of the aromatic ring at specific positions.

Glycosylation of the phenolic hydroxyl group to improve solubility and bioavailability.

In the context of bioremediation, microorganisms possessing enzymes capable of degrading 4-hydroxyphenyl acetoacetate could be employed to clean up environments contaminated with this or structurally similar compounds.

Precursor Roles in Metabolite Production via Engineered Microorganisms

Genetically engineered microorganisms can be designed to utilize specific precursor molecules to produce valuable metabolites. 4-Hydroxyphenyl acetoacetate, or its degradation product 4-hydroxyphenylacetate, can serve as a carbon source for certain microorganisms and could potentially be channeled into engineered metabolic pathways.

For example, the catabolic pathway of 4-hydroxyphenylacetate in some bacteria leads to intermediates of the tricarboxylic acid (TCA) cycle. By introducing specific genes and knocking out others, a microorganism could be engineered to divert these intermediates towards the production of:

Biofuels

Bioplastics

Specialty chemicals

This approach, known as metabolic engineering, leverages the cell's natural machinery to convert a relatively simple starting material like 4-hydroxyphenyl acetoacetate into high-value products.

Q & A

Q. What are the primary synthetic routes for 4-Hydroxyphenyl acetoacetate, and what methodological considerations are critical for yield optimization?

A common synthesis involves reacting diketene with 1,4-dihydroxybenzene under anhydrous conditions. Key parameters include maintaining a 1:1.2 molar ratio (diketene to phenol) and using acid catalysis (e.g., H₂SO₄) at 50–60°C. Post-reaction purification via vacuum distillation or recrystallization in ethanol-water mixtures (70:30 v/v) ensures >95% purity. Unreacted phenol can be removed via alkaline extraction .

Q. Which spectroscopic methods are recommended for characterizing 4-Hydroxyphenyl acetoacetate’s structural and tautomeric properties?

- ¹H NMR : Identifies keto-enol equilibrium. Keto form shows α-CH₂ triplet at δ 3.4–3.6 ppm and γ-CH₃ singlet at δ 2.6–2.8 ppm. Enol form exhibits a broad hydroxyl peak (δ 12–15 ppm) and vinyl proton doublets (δ 5.8–6.2 ppm).

- IR Spectroscopy : Keto carbonyl at 1720 cm⁻¹ and enol C=O at 1650 cm⁻¹.

- HPLC-UV : Retention time ~8.2 min (C18 column, acetonitrile/0.1% formic acid gradient) for purity assessment .

Q. What safety protocols are essential for handling 4-Hydroxyphenyl acetoacetate in laboratory settings?

Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (Xi hazard). In case of exposure, rinse eyes with water for 15 minutes (S26) and dispose of contaminated gloves per EPA guidelines. Store at 2–8°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic effects of 4-Hydroxyphenyl acetoacetate on hepatic enzymes?

Discrepancies in CYP450 modulation (e.g., CYP2D6 inhibition vs. activation) arise from species-specific liver microsome activity. To standardize studies:

Q. What role does 4-Hydroxyphenyl acetoacetate play in tyrosine catabolism, and how can its detection in biological samples be optimized?

As a tyrosine degradation intermediate, it is hydrolyzed to 3-(4-hydroxyphenyl)lactate, which links to diabetes-associated acetoacetate production. For detection:

Q. How does the structure of acetoacetate decarboxylase (AADase) inform catalytic mechanisms relevant to 4-Hydroxyphenyl acetoacetate?

AADase’s Lys115 undergoes pKa perturbation (-4.5 units) due to desolvation in a hydrophobic funnel. For 4-Hydroxyphenyl acetoacetate decarboxylation:

- Perform molecular docking (AutoDock Vina) to predict binding to AADase’s active site.

- Measure decarboxylation kinetics via CO₂ manometry or ¹³C NMR tracking of acetoacetate depletion.

- Mutate Lys116 to Ala to test its role in substrate positioning (Δkcat > 50% suggests structural anchoring) .

Q. How can 4-Hydroxyphenyl acetoacetate be functionalized for polymer synthesis, and what methods track its reactivity?

- Michael Addition : React with hexamethylenediamine (1:2 molar ratio) in THF at 60°C for 24 hours to form crosslinked networks.

- FT-IR : Monitor enol C=O (1650 cm⁻¹) disappearance and amide N-H (3300 cm⁻¹) formation.

- DSC : Analyze glass transition (Tg) shifts (e.g., from -10°C to 45°C) to confirm polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.